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molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B1267816
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Patent
US09298093B2

Procedure details

To a water (1.5 L) solution of (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (251 g, 1.57 mol) and KH2PO4 (213 g, 1.57 mol) at 0° C., a water solution (1.8 L) of NaIO4 (336 g, 1.57 mol) was added dropwise. The reaction mixture was stirred at 0° C. for 2 hours and room temperature overnight. The product was extracted by CH2Cl2 (5×300 mL), dried over MgSO4 and distilled, yielding 2,2-Dimethyl-1,3-dioxan-5-one (153 g, 75%) as a colorless liquid, by 102° C./40 torr. 1H NMR (300 MHz, CDCl3) δ1.26 (s, 6H), 3.96 (s, 4H).
Quantity
251 g
Type
reactant
Reaction Step One
Name
KH2PO4
Quantity
213 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
336 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1(CO)[CH2:7][O:6][C:5]([CH3:9])([CH3:8])[O:4][CH2:3]1.[OH:12]P([O-])(O)=O.[K+]>O>[CH3:9][C:5]1([CH3:8])[O:4][CH2:3][C:2](=[O:12])[CH2:7][O:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
251 g
Type
reactant
Smiles
NC1(COC(OC1)(C)C)CO
Name
KH2PO4
Quantity
213 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
NaIO4
Quantity
336 g
Type
reactant
Smiles
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours and room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted by CH2Cl2 (5×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCC(CO1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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